NMS-859

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diese Verbindung hat eine signifikante Wirksamkeit bei der Hemmung der ATPase-Aktivität von VCP gezeigt, mit Halbmaximalen Hemmkonzentrationswerten von 0,37 Mikromolar und 0,36 Mikromolar für Wildtyp-VCP in Gegenwart von 60 Mikromolar bzw. 1 Millimolar Adenosintriphosphat in Zellen . NMS-859 wird hauptsächlich für Forschungszwecke verwendet und hat in verschiedenen wissenschaftlichen Anwendungen, insbesondere in der Krebsforschung, Potenzial gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter spezifischen Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind urheberrechtlich geschützt und werden nicht öffentlich bekannt gegeben.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen wie die Synthese im Labormaßstab, ist jedoch für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Hochdurchsatz-Screening-Techniken und automatisierten Syntheseprozessen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .

Wirkmechanismus

Target of Action

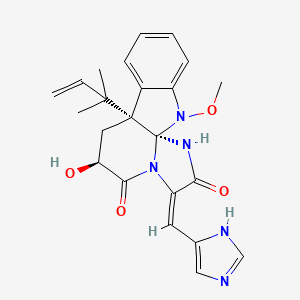

NMS-859 is a potent and covalent inhibitor of the ATPase VCP/p97 . VCP/p97 is a ubiquitous, abundant, and essential ATPase that belongs to the AAA family of proteins . It assembles as a hexameric complex formed by six identical protomers .

Mode of Action

this compound covalently modifies VCP on the active site Cys522 and blocks ATP binding . This modification prevents the ATPase activity of p97 . The compound shows very weak inhibitory activity against VCP C522T .

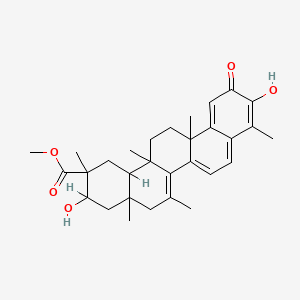

Biochemical Pathways

VCP controls protein homeostasis by acting as a molecular segregase that extracts specific ubiquitin-modified client proteins from the endoplasmic reticulum and delivers them to the proteasome for degradation . It also contributes to autophagy and aggresome formation . This compound, by inhibiting VCP, can potentially affect these biochemical pathways.

Pharmacokinetics

It is known that the compound is soluble in dmso , which could potentially impact its bioavailability.

Result of Action

this compound suppresses cell proliferation, with IC50 values of 3.5 μM and 3.0 μM in HCT116 and HeLa cell lines, respectively . It has been suggested that targeting VCP might prevent proteasome inhibitor–resistant tumors from escaping through the aggresome-autophagy pathways and cause them to collapse under the high load of unfolded proteins .

Action Environment

It’s worth noting that the cellular environment, including the presence of atp, can impact the effectiveness of this compound .

Biochemische Analyse

Biochemical Properties

NMS-859 plays a significant role in biochemical reactions. It interacts with the enzyme VCP (p97), a type of ATPase, in a covalent manner . The IC50 values of this compound for wild-type VCP in the presence of 60 μM and 1 mM ATP in cells are 0.37 and 0.36 μM, respectively .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the ATPase activity of VCP, which is involved in various cellular processes including cell cycle progression and protein degradation .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with VCP. It covalently modifies VCP on the active site Cys522 and blocks ATP binding . This interaction inhibits the ATPase activity of VCP, leading to the disruption of its functions in the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of NMS-859 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but is optimized for large-scale production. This involves the use of high-throughput screening techniques and automated synthesis processes to ensure consistency and purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

NMS-859 durchläuft verschiedene chemische Reaktionen, darunter:

Kovalente Hemmung: This compound bildet eine kovalente Bindung mit dem aktiven Zentrum des Cysteins von VCP, was zu dessen Hemmung führt.

Oxidation und Reduktion: Die Verbindung kann je nach Vorhandensein bestimmter Reagenzien und Bedingungen Oxidations- und Reduktionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Hauptprodukte gebildet

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen von this compound führen kann .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Biologische Studien: Die Verbindung wird verwendet, um die Rolle von VCP in verschiedenen zellulären Prozessen zu untersuchen, einschließlich Autophagie, endoplasmatischem Retikulum-assoziiertem Abbau und Proteinabbau.

Chemische Biologie: This compound dient als Werkzeugverbindung, um die biochemischen Pfade und molekularen Mechanismen zu untersuchen, die an VCP beteiligt sind.

Arzneimittelentwicklung: Die Verbindung wird hinsichtlich ihres Potenzials als therapeutisches Mittel zur Behandlung von Krankheiten untersucht, die mit einer VCP-Dysfunktion verbunden sind.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es kovalent an das aktive Zentrum des Cysteins von VCP bindet, was zu dessen Hemmung führt. Diese Bindung stört die ATPase-Aktivität von VCP, die für seine Funktion in der Proteinhomöostase und im Proteinabbau unerlässlich ist . Die Hemmung von VCP führt zur Ansammlung von polyubiquitylierten Proteinen und zur Aktivierung der entfalteten Proteinantwort, was letztendlich zum Zelltod führt .

Wissenschaftliche Forschungsanwendungen

NMS-859 has a wide range of scientific research applications, including:

Cancer Research: This compound has shown potential in inducing cancer cell death by inhibiting VCP, which is involved in protein homeostasis and degradation pathways.

Biological Studies: The compound is used to study the role of VCP in various cellular processes, including autophagy, endoplasmic reticulum-associated degradation, and protein degradation.

Chemical Biology: This compound serves as a tool compound to investigate the biochemical pathways and molecular mechanisms involving VCP.

Drug Development: The compound is explored for its potential as a therapeutic agent in treating diseases associated with VCP dysfunction.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

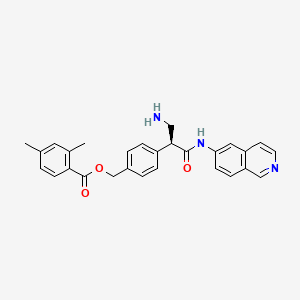

NMS-873: Ein potenter und selektiver allosterischer Hemmer von VCP mit einem IC50-Wert von 30 Nanomolar.

CB-5083: Ein First-in-Class, potenter und selektiver Hemmer von VCP mit einem IC50 von 11 Nanomolar.

Einzigartigkeit von NMS-859

This compound ist aufgrund seines kovalenten Hemmmechanismus einzigartig, der eine nachhaltigere und irreversibelere Hemmung von VCP bietet als andere Hemmer, die über reversible oder allosterische Mechanismen wirken . Dies macht this compound zu einem wertvollen Werkzeug, um die langfristigen Auswirkungen der VCP-Hemmung in verschiedenen biologischen Kontexten zu untersuchen .

Eigenschaften

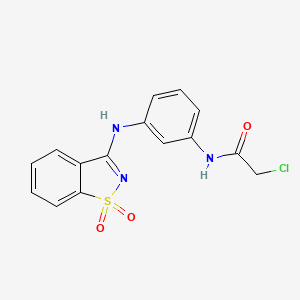

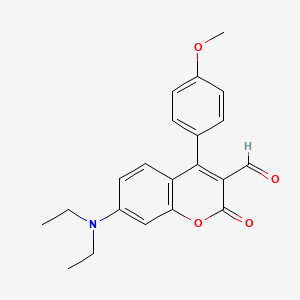

IUPAC Name |

2-chloro-N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O3S/c16-9-14(20)17-10-4-3-5-11(8-10)18-15-12-6-1-2-7-13(12)23(21,22)19-15/h1-8H,9H2,(H,17,20)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWMFLBAPPIWNGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(7R)-5-methoxy-2,2-dimethyl-7,8-dihydro-6H-pyrano[3,2-g]chromen-7-yl]benzene-1,3-diol](/img/structure/B609529.png)

![tetrasodium;4-[[3-[[5-[(3,7-disulfonatonaphthalen-1-yl)carbamoyl]-2-methylphenyl]carbamoylamino]-4-methylbenzoyl]amino]naphthalene-2,6-disulfonate](/img/structure/B609546.png)